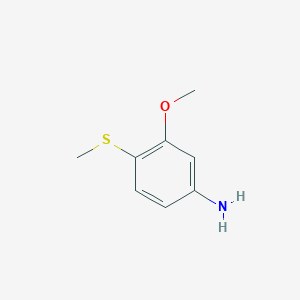

3-Methoxy-4-(methylsulfanyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLLVRIWMKISPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thiocyanation Followed by Alkylation

A reliable two-step method involves an initial electrophilic thiocyanation, followed by methylation to form the thioether.

Step 1: Electrophilic Thiocyanation. 3-Methoxyaniline can be treated with a thiocyanating agent, such as ammonium (B1175870) thiocyanate (B1210189) in the presence of an oxidizing agent, to introduce a thiocyanate (-SCN) group onto the ring. Due to the directing effects described above, this substitution occurs selectively at the 4-position, yielding 3-methoxy-4-thiocyanatoaniline.

Step 2: Reductive Alkylation. The thiocyanate group is then converted to the methylsulfanyl group. A patented method for analogous compounds involves treating the thiocyanatoaniline intermediate with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. google.com The base hydrolyzes the thiocyanate to a thiolate anion, which is then immediately alkylated by the methyl iodide to form the final 3-Methoxy-4-(methylsulfanyl)aniline.

Direct Electrophilic Sulfenylation

A more direct approach is the introduction of the methylsulfanyl group via electrophilic sulfenylation. This reaction uses a reagent that delivers an electrophilic "CH3S+" equivalent to the highly activated aromatic ring. Reagents such as dimethyl disulfide (DMDS) activated by a Lewis acid or S-methyl methanethiosulfonate (B1239399) can serve this purpose. The reaction with 3-methoxyaniline would proceed selectively at the highly nucleophilic 4-position to yield the target compound.

Derivatization via Diazotization and Nucleophilic Displacement

An alternative strategy for preparing structurally related aniline (B41778) thioethers involves the displacement of a diazonium group. This method is versatile and can be applied to a range of aniline derivatives. utrgv.edu

Diazotization: An appropriately substituted aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to convert the primary amino group into a diazonium salt (-N2+). utrgv.edu

Nucleophilic Displacement: The diazonium group is an excellent leaving group (as N2 gas) and can be displaced by a variety of nucleophiles. utrgv.edu For the synthesis of thioethers, the diazonium salt is treated with a thiol, such as methanethiol (B179389) or its corresponding thiolate, to install the methylsulfanyl group. utrgv.edu

This strategy is particularly useful for synthesizing isomers that are not readily accessible through direct electrophilic substitution or for instances where the desired aniline precursor for electrophilic substitution is not available.

The following table summarizes a generalized derivatization approach based on the thiocyanation/alkylation methodology for producing substituted aniline thioethers from pre-existing aniline scaffolds.

| Starting Aniline Scaffold | Step 1 Reagents (Thiocyanation) | Intermediate | Step 2 Reagents (Alkylation) | Final Product Type |

|---|---|---|---|---|

| 3-Methoxyaniline | (SCN)₂, NH₄SCN/Oxidant | 3-Methoxy-4-thiocyanatoaniline | CH₃I, NaOH | 3-Methoxy-4-(methylsulfanyl)aniline |

| 2,5-Dichloroaniline | (SCN)₂, NH₄SCN/Oxidant | 2,5-Dichloro-4-thiocyanatoaniline | CH₃I, NaOH | 2,5-Dichloro-4-(methylsulfanyl)aniline google.com |

| 2,3-Dichloroaniline | (SCN)₂, NH₄SCN/Oxidant | 2,3-Dichloro-4-thiocyanatoaniline | CH₃I, KOH | 2,3-Dichloro-4-(methylsulfanyl)aniline google.com |

Reactivity and Mechanistic Investigations of 3 Methoxy 4 Methylsulfanyl Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. In 3-Methoxy-4-(methylsulfanyl)aniline, all three substituents—amino, methoxy (B1213986), and methylsulfanyl—are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. wikipedia.orgbyjus.com

The position of electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents. The amino, methoxy, and methylsulfanyl groups are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com

The directing power and activating strength of these groups generally follow the order: -NH₂ > -OCH₃ > -SCH₃.

Amino Group (-NH₂) at C1: Strongly directs to positions C2 and C6.

Methoxy Group (-OCH₃) at C3: Directs to positions C2 and C4 (which is already substituted). It also provides minor activation at C6.

Methylsulfanyl Group (-SCH₃) at C4: Directs to positions C3 (substituted) and C5.

Given the superior activating strength of the amino group, it will be the dominant directing influence. byjus.com The C2 and C6 positions are the most activated sites for electrophilic attack. The C2 position is particularly favored as it is activated by both the powerful amino group (ortho) and the methoxy group (ortho). The C6 position is strongly activated by the amino group (ortho). The C5 position is activated only by the weaker methylsulfanyl group (ortho). Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions.

| Position on Ring | Activating Groups | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -NH₂, Ortho to -OCH₃ | Highly Favored |

| C5 | Ortho to -SCH₃ | Minor Product |

| C6 | Ortho to -NH₂ | Favored |

The kinetics of electrophilic aromatic substitution are heavily influenced by the electronic properties of the substituents. The presence of three electron-donating groups on the benzene ring makes this compound highly nucleophilic. These groups activate the ring towards electrophilic attack, significantly increasing the reaction rate. wikipedia.org

The mechanism involves the attack of the aromatic pi-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.egmasterorganicchemistry.com The electron-donating nature of the -NH₂, -OCH₃, and -SCH₃ groups stabilizes this cationic intermediate through both resonance and inductive effects. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction compared to benzene. minia.edu.eg

Nitration: The nitration of anilines requires careful consideration of the reaction conditions. Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic medium protonates the basic amino group to form an anilinium ion (-NH₃⁺). byjus.com This anilinium group is a powerful deactivating group and a meta-director. Consequently, the reaction would be slower, and the regiochemical outcome would be altered, directed by the remaining -OCH₃ and -SCH₃ groups to positions meta to the anilinium ion.

To achieve nitration ortho or para to the amino group, a protection strategy is often employed. The amino group can be acylated, for instance with acetic anhydride (B1165640), to form an amide (N-acetyl derivative). This N-acetyl group is less basic, preventing protonation, and remains an ortho, para-director, albeit a less powerful activator than the amino group. researchgate.net After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amino group.

Halogenation: Due to the highly activated nature of the aromatic ring in this compound, halogenation, such as bromination with bromine (Br₂), is expected to be a rapid reaction. It may proceed readily without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated rings. minia.edu.eg The strong activation by the three substituents also raises the possibility of polysubstitution, similar to how aniline (B41778) reacts with bromine water to yield 2,4,6-tribromoaniline. byjus.com Based on the regioselectivity analysis, halogenation would likely occur at the C2 and C6 positions.

Reactions at the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic and susceptible to reactions with various electrophiles.

N-Alkylation: The primary amino group of this compound can undergo N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) to form secondary and tertiary amines. These reactions typically proceed via nucleophilic substitution, where the amine acts as the nucleophile. fabad.org.tr

N-Acylation: N-Acylation is a common reaction of anilines, involving the treatment with acylating agents like acyl chlorides or acid anhydrides to form amides. researchgate.net This reaction is often used to protect the amino group during other transformations, such as nitration, as mentioned previously. The reaction is generally efficient and can sometimes be performed under catalyst-free conditions. researchgate.net

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide (Acetanilide derivative) |

Primary aromatic amines like this compound readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the characteristic azomethine (-C=N-) group confirms the synthesis of the Schiff base. ajol.info

The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid to facilitate the dehydration step. nih.gov

| Carbonyl Reactant | Structure | Resulting Product |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | N-(phenylmethylene)-3-methoxy-4-(methylsulfanyl)aniline |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | N-(4-methoxybenzylidene)-3-methoxy-4-(methylsulfanyl)aniline |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-3-methoxy-4-(methylsulfanyl)aniline |

Amidation and Sulfonamide Formation

The amino group of this compound is a versatile functional handle for the formation of amide and sulfonamide linkages, which are prevalent in many biologically active compounds and functional materials. These reactions typically proceed through the nucleophilic attack of the aniline nitrogen on an electrophilic acyl or sulfonyl derivative.

Amidation

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of N-aryl amides. For instance, the acetylation of substituted anilines is a common transformation. In a typical procedure, an aniline derivative is treated with acetic anhydride in a suitable solvent like dichloromethane (B109758) or acetic acid to yield the corresponding acetamide. For example, N-(4-Methoxy-3-nitrophenyl)acetamide was synthesized by refluxing 4-methoxy-3-nitroaniline (B184566) with acetic anhydride in glacial acetic acid nih.gov. A similar approach could be employed for the acetylation of this compound. The reaction of 4-methoxyaniline with acetic anhydride in dichloromethane has also been reported to produce N-aryl amides in moderate yields rsc.org.

The general mechanism for amidation with an acyl chloride involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct.

Sulfonamide Formation

Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs mdpi.com. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, for example, has been achieved by stirring p-anisidine (B42471) with the corresponding nitrobenzenesulfonyl chloride in aqueous sodium carbonate mdpi.com. The reaction of various amines with sulfonyl chlorides is a well-established method for preparing sulfonamides, often with high yields nih.govcbijournal.com.

The mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine, triethylamine, and aqueous sodium carbonate mdpi.comcbijournal.comnih.gov.

Table 1: Examples of Amidation and Sulfonamide Formation with Aniline Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Methoxy-3-nitroaniline | Acetic anhydride | N-(4-Methoxy-3-nitrophenyl)acetamide | Glacial acetic acid, reflux | Not specified | nih.gov |

| 4-Methoxyaniline | Acetic anhydride | N-(4-methoxyphenyl)acetamide | Dichloromethane, room temperature | 50-68 | rsc.org |

| p-Anisidine | 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Aqueous Na2CO3, room temperature | Not specified | mdpi.com |

| m-Toluidine | 4-Acetamidobenzenesulfonyl chloride | N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide | Aqueous Na2CO3 (pH 8-10), room temperature | Not specified | nih.gov |

Transformations Involving the Methoxy Group

The methoxy group in this compound can undergo several transformations, primarily cleavage to the corresponding phenol (B47542) or nucleophilic substitution. These reactions provide pathways to further functionalize the aromatic ring.

Cleavage and Derivatization of Aromatic Ethers

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis, often employed to unmask a hydroxyl group for further reactions. This demethylation can be achieved using various reagents, with the choice depending on the substrate's sensitivity to acidic or basic conditions.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage wikipedia.orgmasterorganicchemistry.com. The reaction mechanism typically involves protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an S(_N)2 fashion masterorganicchemistry.com. For instance, methoxy-terminated monomers have been hydrolyzed using hydrobromic acid in acetic acid at high temperatures nih.gov.

Lewis acids, particularly boron tribromide (BBr(_3)), are also highly effective for the cleavage of aryl methyl ethers, often under milder conditions than strong protic acids nih.gov. The mechanism is thought to involve the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by intramolecular or intermolecular nucleophilic attack of the bromide on the methyl group.

The derivatization of the resulting phenol can then be carried out. For example, the newly formed hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce a wide range of functional groups.

Amination of Methoxy(hetero)arenes

The direct replacement of a methoxy group on an aromatic ring with an amino group represents a powerful tool for the synthesis of substituted anilines. This transformation can be challenging due to the poor leaving group ability of the methoxide (B1231860) ion. However, several methodologies have been developed to facilitate this nucleophilic aromatic substitution (S(_N)Ar).

One approach involves the use of a sodium hydride-iodide composite, which enables the nucleophilic amination of methoxy arenes ntu.edu.sg. This method has been shown to be effective for both intramolecular and intermolecular reactions, affording benzannulated nitrogen-heterocycles and N-aryl amines, respectively. Mechanistic studies suggest that this process proceeds through a concerted nucleophilic aromatic substitution pathway rather than a traditional stepwise mechanism involving a Meisenheimer complex ntu.edu.sgnih.gov.

Another strategy employs photoredox catalysis to achieve a cation-radical accelerated nucleophilic aromatic substitution (CRA-S(_N)Ar) of alkoxyarenes nih.govacs.org. In this process, a highly oxidizing acridinium (B8443388) photoredox catalyst generates a reactive arene cation radical from the methoxy arene. This intermediate is then susceptible to nucleophilic attack by a primary amine. This method is notable for its mild, metal-free conditions and its ability to functionalize electron-rich arenes that are typically unreactive in traditional S(_N)Ar reactions nih.gov. The regioselectivity of this reaction on polysubstituted methoxyarenes is influenced by the electron density of the ground and cation radical states of the arene nih.gov.

Table 2: Methods for the Amination of Methoxyarenes

| Methoxyarene Substrate | Amine Nucleophile | Catalyst/Reagent | Product | Mechanism | Reference |

| Various methoxyarenes | Primary and secondary amines | NaH-LiI composite | N-Aryl amines / Benzannulated N-heterocycles | Concerted S(_N)Ar | ntu.edu.sgnih.gov |

| Mono-, di-, and trimethoxy arenes | Primary amines | Acridinium photoredox catalyst | Aniline derivatives | Cation-radical accelerated S(_N)Ar | nih.govacs.org |

Reactivity of the Methylsulfanyl Group

The methylsulfanyl group of this compound is susceptible to oxidation and can participate in cyclization reactions, offering pathways to a variety of sulfur-containing heterocyclic compounds.

Oxidation Reactions (e.g., to sulfoxides and sulfones)

The oxidation of the methylsulfanyl group can lead to the formation of the corresponding sulfoxide (B87167) and sulfone, which have different electronic properties and biological activities. This transformation is typically achieved using various oxidizing agents.

To Sulfoxides: Selective oxidation to the sulfoxide can be accomplished using mild oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this purpose masterorganicchemistry.com. The reaction is generally carried out at low temperatures to prevent over-oxidation to the sulfone .

To Sulfones: Stronger oxidizing agents or harsher reaction conditions will typically lead to the formation of the sulfone. m-CPBA can also be used for this transformation, often with a higher stoichiometry of the oxidant and at a slightly elevated temperature . Hydrogen peroxide is another common and environmentally benign oxidant for converting sulfides to sulfones nih.gov.

The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a structurally related compound, provides a relevant example of the transformation of a sulfide (B99878) to a sulfone in a substituted aniline system nih.gov.

The oxidation of anilines themselves can be a competing reaction, so careful selection of the oxidizing agent and reaction conditions is crucial to achieve selective oxidation of the methylsulfanyl group researchgate.net.

Table 3: Oxidation of Sulfides to Sulfoxides and Sulfones

| Substrate | Oxidizing Agent | Product | Reaction Conditions | Reference |

| Phenylbutylthioether | m-CPBA (1.2 equiv) | Phenylbutylsulfoxide | Dichloromethane, 0 °C | |

| Phenylbutylthioether | m-CPBA (2.0 equiv) | Phenylbutylsulfone | Dichloromethane, 35 °C | |

| 1-(Ethylsulfonyl)-4-methoxybenzene | HNO(_3) / H(_2)SO(_4) | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Not specified | nih.gov |

Sulfur-Mediated Cyclization Reactions

The presence of both an amino and a methylsulfanyl group on the aromatic ring of this compound provides the potential for intramolecular cyclization reactions to form sulfur-containing heterocycles. A particularly relevant class of reactions is the synthesis of benzothiazoles.

The reaction of anilines with elemental sulfur is a key step in many benzothiazole (B30560) syntheses nih.govresearchgate.net. These reactions can proceed through various mechanisms, often involving the formation of a thioamide intermediate followed by oxidative cyclization nih.gov. For example, the reaction of anilines, elemental sulfur, and styrenes or arylacetylenes can lead to the formation of 2-substituted benzothiazoles under metal-free conditions nih.govresearchgate.net. The proposed mechanism involves the initial reaction of the aniline with sulfur to form an adduct, which then reacts with the third component (e.g., styrene) to form a polysulfide intermediate. This intermediate then reacts with another molecule of aniline to form a thioamide, which undergoes oxidative cyclization to the benzothiazole product nih.gov.

While direct intramolecular cyclization of this compound would require activation of the methyl group, it is conceivable that under certain conditions, or after modification of the methylsulfanyl group, cyclization could be induced. For instance, oxidative cyclization of 2-aminothiophenols with various partners is a common route to benzothiazoles rsc.org.

Furthermore, intramolecular cyclizations of substrates containing both an alkyne and a pendant nitrile have been shown to proceed via a net-[4+2]-cycloaddition to form fused pyridine rings, suggesting that with appropriate functionalization, the groups on this compound could participate in similar transformations nih.gov.

Substitution Reactions at the Sulfur Center

The sulfur atom in this compound is a key site for reactivity, primarily involving oxidation and alkylation reactions. The electron-rich nature of the aniline ring influences the nucleophilicity of the sulfur, making it susceptible to attack by various electrophiles.

Oxidation: The thioether moiety can be selectively oxidized to form the corresponding sulfoxide and subsequently the sulfone. These transformations are fundamental in modifying the electronic and steric properties of the molecule. The oxidation state of the sulfur atom can significantly impact the compound's biological activity and chemical reactivity.

Mechanistic studies on the oxidation of aryl methyl sulfides suggest that the reaction with common oxidants like hydrogen peroxide or dimethyldioxirane (B1199080) often proceeds through a concerted nucleophilic displacement mechanism. rsc.orgrsc.org However, the specific pathway can be influenced by the solvent and the nature of the oxidizing agent. rsc.org For instance, the oxidation of sulfides to sulfoxides is a common synthetic route, though overoxidation to the sulfone can occur if reaction conditions are not carefully controlled. nih.gov

| Transformation | Reagent(s) | Typical Solvent | Product |

|---|---|---|---|

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | 3-Methoxy-4-(methylsulfinyl)aniline |

| Sulfide to Sulfoxide | Sodium Nitrite (B80452) (NaNO₂)/O₂ | Acetonitrile/Water | 3-Methoxy-4-(methylsulfinyl)aniline |

| Sulfide to Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (2+ equiv.) | Dichloromethane (DCM) | 3-Methoxy-4-(methylsulfonyl)aniline |

Alkylation: The sulfur atom can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form arylsulfonium salts. thieme-connect.deresearchgate.net The formation of these salts transforms the neutral thioether into a positively charged group, which can alter the molecule's properties and subsequent reactivity. The mechanism of transalkylation of aryl alkyl sulfides often involves the formation of a dialkyl aryl sulfonium (B1226848) salt intermediate, with the reaction's efficiency being influenced by solvent polarity and the electron density on the sulfur atom. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization of the aromatic ring of this compound offers an atom-economical approach to introduce new substituents and build molecular complexity. The regioselectivity of these reactions is dictated by the directing effects of the existing methoxy, amino, and methylsulfanyl groups.

The amino and methoxy groups are strong ortho- and para-directors in electrophilic aromatic substitution due to their electron-donating nature. brainly.comlibretexts.orgyoutube.comminia.edu.eg The methylsulfanyl group is also considered an ortho-, para-directing group. This inherent electronic bias presents a challenge for achieving functionalization at the less reactive meta positions. acs.org

However, in transition metal-catalyzed C-H activation, the outcome is often controlled by chelation assistance, where a directing group coordinates to the metal center and directs the activation to a specific C-H bond, typically in the ortho position. rsc.orgresearchgate.netsnnu.edu.cnrsc.org For this compound, the amino group (often after conversion to an amide or other directing group) is a powerful directing group for ortho-C-H functionalization. researchgate.netnih.gov The sulfur atom of the methylsulfanyl group or the oxygen of the corresponding sulfoxide can also serve as a coordinating atom to direct C-H activation. The interplay between these directing groups determines the ultimate site of functionalization.

Recent advances have demonstrated that even unprotected anilines can undergo selective ortho C-H arylation, overcoming the competing N-arylation (Buchwald-Hartwig amination) through careful selection of a palladium catalyst system with a cooperating ligand. nih.govacs.org

| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Expected Position of Functionalization |

|---|---|---|---|---|

| Ortho-Arylation | Pd(OAc)₂ / Cooperating Ligand | -NH₂ (unprotected) | Aryl Halide | C5 |

| Ortho-Alkylation | [RhCp*Cl₂]₂ | -NH₂ (as Acylamide) | Alkyne | C5 |

| Meta-Arylation | Pd(OAc)₂ / Norbornene Mediator | -NH₂ (as N-pyridyl) | Aryl Halide | C2 or C6 |

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

The aniline and aryl sulfide functionalities of this compound, or its derivatives, allow it to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. wikipedia.orgrsc.org In this context, this compound can act as the amine coupling partner, reacting with aryl halides or triflates to form diarylamines. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgnih.govresearchgate.net The electron-donating methoxy and methylsulfanyl groups on the aniline ring can influence its nucleophilicity and, consequently, the reaction rate and efficiency.

Conversely, if the aromatic ring of this compound were functionalized with a halide (e.g., at the C2, C5, or C6 position), it could serve as the electrophilic partner in a Buchwald-Hartwig reaction with another primary or secondary amine. beilstein-journals.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. nih.govmdpi.comorganic-chemistry.org To utilize this compound as a substrate in a Suzuki coupling, it would typically first need to be converted into an aryl halide or triflate. This derivatization would allow it to act as the electrophilic coupling partner for a wide range of aryl, vinyl, or alkyl boronic acids or esters. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of numerous functional groups. nih.gov

In some cases, aryl sulfides themselves can be used as coupling partners in cross-coupling reactions where the C-S bond is cleaved and a new C-C bond is formed, although this is less common than using aryl halides. nih.gov

| Reaction | Palladium Source | Ligand Example | Base Example | Role of Aniline Derivative |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, BINAP | NaOt-Bu, K₃PO₄ | Amine Nucleophile |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos, RuPhos | K₂CO₃, Cs₂CO₃ | Aryl Halide/Triflate (after derivatization) |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the excitation of particular vibrational modes, which are characteristic of the bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The infrared spectrum of an organic compound is a complex pattern of absorption bands, each corresponding to a specific vibrational motion. vscht.cz For primary aromatic amines like 3-Methoxy-4-(methylsulfanyl)aniline, characteristic N-H stretching vibrations appear in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines exhibit two bands in this region, corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.com

The presence of a methoxy (B1213986) group (-OCH₃) is indicated by a sharp, medium intensity symmetric stretch at approximately 2830 ± 10 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly higher than 3000 cm⁻¹, while C-H stretches in alkanes appear below this value. vscht.cz The C-N stretching vibration in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com The N-H bending vibration of primary amines is found between 1650-1580 cm⁻¹. orgchemboulder.com Furthermore, aromatic compounds show absorptions from carbon-carbon stretching within the ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

A detailed assignment of the principal FT-IR absorption bands for a compound with similar functional groups is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| 3442, 3360 | N-H stretch (asymmetric and symmetric) |

| > 3000 | Aromatic C-H stretch |

| ~2830 | Symmetric -OCH₃ stretch |

| 1619 | N-H bend |

| 1600-1400 | Aromatic C=C ring stretch |

| 1281 | Aromatic C-N stretch |

| 910-665 | N-H wag |

| Data derived from studies on aniline (B41778) and related compounds. vscht.czorgchemboulder.comspectroscopyonline.com |

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. A complete vibrational analysis often involves both methods to observe all possible vibrational modes of a molecule. nih.gov

In molecules with a center of symmetry, certain vibrations may be active in Raman but inactive in IR, and vice versa (the rule of mutual exclusion). Although this compound lacks a center of symmetry, the relative intensities of bands can differ significantly between the two techniques, aiding in the assignment of complex vibrational modes. For instance, symmetrical vibrations often produce stronger signals in Raman spectra. The analysis of FT-Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the normal modes of vibration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. ucl.ac.uk

In substituted anilines, the chemical shifts of the aromatic protons are affected by the electronic properties of the substituents. wisc.edu Electron-donating groups, such as the amino (-NH₂) and methoxy (-OCH₃) groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield). ucl.ac.ukwisc.edu Conversely, electron-withdrawing groups deshield nearby protons, shifting their signals downfield.

For this compound, the protons on the aromatic ring would exhibit distinct chemical shifts due to the influence of the three different substituents. The amino group is a strong activating group, while the methoxy group is also activating. The methylsulfanyl group can be weakly activating or deactivating depending on the electronic demand of the system. The precise chemical shifts and coupling patterns (splitting of signals due to neighboring protons) would allow for the unambiguous assignment of each proton on the aromatic ring. wisc.edu

| Proton | Expected Chemical Shift Range (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| -OCH₃ | ~3.8 |

| -SCH₃ | ~2.4 |

| -NH₂ | Broad signal, variable position |

| Expected ranges are based on typical values for similar functional groups. wisc.edursc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. organicchemistrydata.org

The carbons of the aromatic ring in this compound will have distinct chemical shifts determined by the attached substituents. The carbon attached to the oxygen of the methoxy group will be significantly deshielded and appear at a high chemical shift, while the carbon attached to the nitrogen of the amine group will also be deshielded. researchgate.net The carbon of the methyl group in the methoxy substituent will appear upfield, as will the carbon of the methyl group in the methylsulfanyl substituent. organicchemistrydata.org

| Carbon | Expected Chemical Shift Range (ppm) |

| Aromatic C-O | 145 - 160 |

| Aromatic C-S | 120 - 140 |

| Aromatic C-N | 140 - 150 |

| Other Aromatic C | 110 - 130 |

| -OCH₃ | 55 - 60 |

| -SCH₃ | 15 - 25 |

| Expected ranges are based on typical values for similar functional groups. rsc.orgresearchgate.netresearchgate.net |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates that the two protons are spin-spin coupled. This is invaluable for tracing out the connectivity of proton spin systems within a molecule. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum, or vice versa. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, confirming its molecular structure. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules like this compound, the most common transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. libretexts.org

The UV-Vis spectrum of aniline, the parent compound, typically exhibits two primary absorption bands corresponding to π-π* transitions of the benzene (B151609) ring. researchgate.net One band appears around 230 nm (the B-band or benzenoid band) and another, weaker band is observed around 280-290 nm (the E-band or ethylenic band). researchgate.netresearchgate.net The presence of substituents on the aromatic ring can significantly alter the wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

For this compound, the aniline core is substituted with a methoxy group (-OCH₃) at the meta-position and a methylsulfanyl group (-SCH₃) at the para-position relative to the amino group (-NH₂). Both the amino and methylsulfanyl groups are strong auxochromes, possessing non-bonding electrons (n-electrons) that can conjugate with the π-system of the benzene ring. The methoxy group is also an effective auxochrome. This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the π-π* transitions compared to unsubstituted aniline. researchgate.net

Furthermore, the presence of lone pairs on the nitrogen and sulfur atoms allows for n-π* transitions, which are typically lower in energy (occur at longer wavelengths) and have lower intensity than π-π* transitions. youtube.com In solvents of increasing polarity, n-π* transitions often undergo a hypsochromic (blue) shift, while π-π* transitions experience a bathochromic (red) shift. Studies on related substituted anilines, such as o-anisidine, have shown n-π* transition peaks in the 340-355 nm range. researchgate.net Therefore, the UV-Vis spectrum of this compound is expected to show complex absorption bands in the UV region, influenced by the electronic interplay of its three substituent groups.

Table 1: Typical Electronic Transitions in Substituted Anilines

| Transition Type | Orbitals Involved | Typical Wavelength Region | Characteristics |

| π → π | π bonding to π antibonding | 200-300 nm | High intensity, sensitive to conjugation. |

| n → π | Non-bonding to π antibonding | >280 nm | Low intensity, sensitive to solvent polarity. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. isroset.org Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas (isobars) by measuring the mass defect—the difference between the exact mass and the nominal mass. nih.gov

For this compound, the molecular formula is C₈H₁₁NOS. biosynth.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), oxygen (¹⁶O = 15.994915 u), and sulfur (³²S = 31.972071 u), the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]⁺ and measuring its m/z value. The high resolving power of the instrument allows this measurement to be made with an error of typically less than 5 parts per million (ppm). rsc.org This allows the measured accurate mass to be confidently matched to the calculated theoretical mass, confirming the elemental formula C₈H₁₁NOS and ruling out other possibilities. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.orgnih.gov

Table 2: Theoretical Mass Calculation for this compound (C₈H₁₁NOS)

| Element | Isotope | Quantity | Exact Mass (u) | Total Mass (u) |

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | Calculated [M] | 169.056135 | ||

| Protonated Molecule | Calculated [M+H]⁺ | 169.063960 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, it reveals how molecules pack in the crystal lattice and the nature of the intermolecular interactions that stabilize the solid-state structure. nih.gov

While a specific crystal structure for this compound has not been reported in the searched literature, insights can be drawn from crystallographic studies of similarly substituted anilines and aromatic compounds. researchgate.netacs.orgrsc.org The conformation of the molecule will be largely determined by the orientation of the methoxy and methylsulfanyl groups relative to the benzene ring. The dihedral angle between the plane of the phenyl ring and the C-S-C plane of the methylsulfanyl group, as well as the C-O-C plane of the methoxy group, will be key conformational parameters.

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) is a classic hydrogen bond donor, capable of forming N-H···O or N-H···N interactions. The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. mdpi.com Therefore, it is highly probable that N-H···O hydrogen bonds link adjacent molecules into chains or more complex networks.

In addition to classical hydrogen bonding, other weak interactions are expected to play a significant role in stabilizing the crystal structure. These include:

C-H···π interactions: Where C-H bonds from the methyl groups or the aromatic ring interact with the electron-rich π-system of a neighboring molecule.

π-π stacking: The aromatic rings may stack upon one another in either a face-to-face or offset configuration.

Sulfur-involved interactions: The sulfur atom could participate in weak S···π or C-H···S interactions.

The interplay of these various attractive forces dictates the final, most thermodynamically stable packing arrangement of the molecules in the solid state. nih.gov

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (amine) | O (methoxy) | Primary interaction, likely dictates packing motif. |

| C-H···π | C-H (methyl/aryl) | π-system (aryl ring) | Contributes to crystal cohesion. |

| π-π Stacking | π-system (aryl ring) | π-system (aryl ring) | Stabilizes packing, common in aromatic compounds. |

| C-H···S | C-H (methyl/aryl) | S (methylsulfanyl) | Weaker interaction, contributes to overall stability. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Ground State Properties

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, are effective for optimizing molecular geometries and determining ground-state energies. sigmaaldrich.comacs.org For a molecule like 3-Methoxy-4-(methylsulfanyl)aniline, DFT would be employed to find the most stable conformation by minimizing the energy of the system. This process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. The resulting energy value provides a measure of the molecule's thermodynamic stability. Studies on related aniline (B41778) derivatives frequently use DFT methods, often in conjunction with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. rsc.orgsemanticscholar.org

Hartree-Fock (HF) Methods and Basis Set Selection

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable, particularly as a starting point for more complex computations. afit.eduejpmr.com When studying substituted anilines, HF methods have been used, often with Pople-style basis sets such as 6-31G* or larger sets like 6-311G**, to investigate structural properties. afit.educolostate.edu The choice of basis set is crucial as it defines the set of functions used to build the molecular orbitals; larger basis sets provide more flexibility and generally yield more accurate results, albeit at a higher computational expense. acs.orgafit.edu

Prediction of Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Once the geometry of this compound is optimized using methods like DFT or HF, a detailed set of geometrical parameters can be extracted. These parameters include the lengths of all chemical bonds (e.g., C-C, C-N, C-O, C-S), the angles between adjacent bonds (e.g., C-C-C, H-N-H), and the dihedral angles that describe the rotation around bonds (e.g., the twist of the amino group relative to the benzene (B151609) ring). For substituted anilines, computational studies have successfully predicted these parameters, which often show good agreement with experimental data where available. semanticscholar.org For this specific molecule, calculations would likely predict a non-planar amino group and specific orientations for the methoxy (B1213986) and methylsulfanyl substituents relative to the aromatic ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: As specific computational studies for this molecule were not found in the available literature, this table is illustrative of the type of data that would be generated from DFT or HF calculations. The values are based on typical parameters for similar molecular fragments.

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|

| Bond Lengths (Å) | |

| C-N | ~1.40 |

| C-O (methoxy) | ~1.36 |

| C-S (methylsulfanyl) | ~1.77 |

| **Bond Angles (°) ** | |

| C-N-H | ~113 |

| C-O-C (methoxy) | ~118 |

| C-S-C (methylsulfanyl) | ~100 |

| **Dihedral Angles (°) ** |

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interactions. For this compound, this involves examining the distribution and energies of its electrons.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and more chemically reactive. researchgate.netrsc.org For this compound, the HOMO would likely be distributed over the electron-rich aniline ring and the sulfur atom, while the LUMO would be centered on the aromatic ring's antibonding orbitals. Computational methods like DFT are routinely used to calculate HOMO and LUMO energies and visualize their spatial distributions. rsc.orgvulcanchem.com

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: This is an illustrative table based on typical values for substituted anilines.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to 0.0 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 3: Predicted Major NBO Interactions and Stabilization Energies (Illustrative) Note: This table illustrates the type of data generated from an NBO analysis. LP denotes a lone pair, and π denotes an antibonding pi orbital.*

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (Aromatic Ring) | > 40 |

| LP (S) | π* (Aromatic Ring) | > 10 |

Computational Vibrational Spectroscopy and Spectral Correlation

Computational vibrational spectroscopy is a technique used to predict the infrared (IR) and Raman spectra of a molecule. arxiv.org By calculating the vibrational frequencies using methods like DFT, researchers can assign specific spectral bands to the motions of particular functional groups. nih.gov These theoretical spectra are often correlated with experimental data, with scaling factors sometimes applied to the computed frequencies to improve the match with experimental results. mdpi.com

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for its functional groups. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Corresponding Spectrum |

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 | IR, Raman |

| Amine (-NH₂) | Scissoring | 1590 - 1650 | IR |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | IR, Raman |

| Methoxy (C-O-C) | Asymmetric Stretching | 1200 - 1275 | IR |

| Methoxy (C-O-C) | Symmetric Stretching | 1000 - 1075 | Raman |

| Methylsulfanyl (S-CH₃) | C-S Stretching | 600 - 800 | IR, Raman |

Intermolecular Interactions Analysis

The way molecules pack together in the solid state is governed by a complex network of intermolecular interactions. Computational tools allow for the detailed characterization of these forces.

For this compound, a Hirshfeld analysis would quantify the key interactions responsible for its solid-state architecture. The primary contacts would likely involve hydrogen atoms due to their prevalence on the molecular surface.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Significance |

| H···H | 45 - 55% | Represents the most frequent, though weaker, van der Waals interactions. iucr.org |

| C···H / H···C | 20 - 30% | Indicates significant van der Waals and weak C-H···π interactions. iucr.org |

| O···H / H···O | 10 - 20% | Corresponds to crucial N-H···O or C-H···O hydrogen bonds. iucr.org |

| N···H / H···N | 1 - 5% | Indicates the presence of N-H···N hydrogen bonds. iucr.org |

| S···H / H···S | 1 - 5% | Highlights the role of the sulfur atom in weak hydrogen bonding. |

Hydrogen bonds are among the most critical directional interactions that determine the supramolecular assembly of molecules. researchgate.netrsc.org this compound possesses functional groups capable of acting as both hydrogen bond donors (the amine group) and acceptors (the amine nitrogen, methoxy oxygen, and sulfur atoms).

Theoretical studies can characterize the potential hydrogen bonding network:

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between a hydrogen atom of the amine group and the oxygen atom of the adjacent methoxy group. ias.ac.in This interaction would result in the formation of a stable five-membered ring, influencing the planarity and conformational preference of the molecule.

Intermolecular Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor. It can form strong intermolecular hydrogen bonds with the nitrogen or oxygen atoms of neighboring molecules (N-H···N or N-H···O), leading to the formation of chains, dimers, or more complex three-dimensional networks that stabilize the crystal lattice. nih.govresearchgate.net

Molecular Docking Simulations (focusing on theoretical binding modes and interactions with abstract targets)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). jscimedcentral.comajgreenchem.com This technique is fundamental in drug discovery for identifying potential drug candidates. jscimedcentral.com

In a theoretical study using an abstract protein target, this compound would be treated as the ligand. The simulation would place the ligand into the receptor's binding pocket and calculate a score based on the quality of the fit and the strength of the intermolecular interactions. plos.org The analysis focuses on identifying the most stable binding mode and the specific interactions that stabilize the ligand-receptor complex.

Table 4: Potential Interactions of this compound in a Theoretical Docking Simulation

| Interaction Type | Participating Groups on Ligand | Potential Role in Binding |

| Hydrogen Bonding | Amine (-NH₂), Methoxy (-OCH₃) | The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors, forming key anchor points within the binding site. |

| Hydrophobic Interactions | Aromatic Ring, Methyl group of Methoxy, Methyl group of Methylsulfanyl | These groups can interact favorably with nonpolar amino acid residues in the receptor's binding pocket, contributing to binding affinity. |

| π-π Stacking | Benzene Ring | The aromatic ring can stack with aromatic residues of the receptor (e.g., Phenylalanine, Tyrosine), providing significant stabilization. |

| Sulfur-Aromatic Interactions | Methylsulfanyl (-SCH₃) | The sulfur atom can participate in favorable interactions with the π-systems of aromatic residues. |

3 Methoxy 4 Methylsulfanyl Aniline As a Chemical Building Block in Advanced Synthesis

Utility in the Construction of Complex Organic Scaffolds

The distinct arrangement of functional groups on the aniline (B41778) ring of 3-methoxy-4-(methylsulfanyl)aniline makes it a versatile starting material for constructing intricate molecular frameworks. The amino group can be readily transformed into a variety of other functionalities, while the methoxy (B1213986) and methylsulfanyl groups can direct or be modified in subsequent synthetic steps. This allows for the regioselective introduction of substituents and the formation of complex, multi-ring systems. google.comthieme-connect.com

For instance, the amino group can participate in reactions such as diazotization, followed by Sandmeyer or similar reactions, to introduce a wide array of substituents. It can also be acylated or alkylated to build more complex side chains. The presence of the methoxy group activates the aromatic ring towards electrophilic substitution, while the methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, further diversifying the available synthetic pathways. These transformations are instrumental in the multi-step synthesis of elaborate organic molecules with specific three-dimensional arrangements.

Precursor for Heterocyclic Compounds

This compound is a key precursor in the synthesis of a wide range of heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are fundamental to medicinal chemistry and materials science. openmedicinalchemistryjournal.com The aniline moiety can be readily cyclized with various reagents to form fused heterocyclic systems.

A significant application is in the synthesis of substituted indoles and their derivatives. google.comchim.it For example, through reactions like the Fischer indole (B1671886) synthesis, this aniline derivative can be converted into methoxy- and methylsulfanyl-substituted indoles, which are important scaffolds in many biologically active compounds. chim.it Furthermore, it serves as a starting material for the synthesis of quinolines and thienoquinolines. researchgate.netresearchgate.net The synthesis of thieno[3,2-b]indole derivatives, which are π-extended electron-rich systems, also utilizes this aniline as a building block. nih.gov These heterocyclic systems are being explored for their potential in developing photosensitive and photovoltaic devices. nih.gov

The following table summarizes some of the heterocyclic scaffolds synthesized from this compound and its derivatives:

| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic Scaffold |

| This compound | α-Halo ketones | Substituted Indoles |

| This compound | 1,3-Dicarbonyl compounds | Substituted Quinolines |

| This compound | Thiophene-based reagents | Thieno[3,2-b]indoles |

| Ortho-methoxyaniline derivative | Diphenylcyanocarbonimidate, Hydrazine | 3,5-Diamino-1,2,4-triazole |

This table provides a generalized overview of synthetic possibilities.

Application in Library Synthesis for Chemical Space Exploration

Combinatorial chemistry and library synthesis are powerful tools for discovering new molecules with desired properties. rsc.org this compound and its derivatives are valuable building blocks in this context. thieme-connect.com By systematically reacting this aniline with a diverse set of reagents, large libraries of related compounds can be generated efficiently. nih.gov

This approach is particularly useful in drug discovery for exploring the chemical space around a particular pharmacophore. For example, libraries of semicarbazones have been synthesized from 3,4-(methylenedioxy)aniline, a related compound, to identify potent enzyme inhibitors. nih.gov Similarly, libraries of carbazole (B46965) derivatives have been expanded using 2-(methylthio)aniline (B147308) as a directing group in palladium-catalyzed reactions. thieme-connect.com The ability to create a multitude of structurally diverse molecules from a common precursor like this compound accelerates the process of identifying lead compounds for new drugs and materials.

Role in the Development of New Materials (e.g., as potential semiconductor components)

The unique electronic properties of this compound and the molecules derived from it make it a compound of interest in materials science. ontosight.ai The presence of both electron-donating (methoxy) and sulfur-containing (methylsulfanyl) groups can influence the electronic characteristics of larger conjugated systems.

Thiophene-containing organic molecules are widely studied for their potential as organic semiconductors. acs.orgtohoku.ac.jp The incorporation of the this compound moiety into larger, fused aromatic systems, such as thienoindoles, can modulate their electronic properties. nih.gov These properties are crucial for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tohoku.ac.jpresearchgate.net Research in this area focuses on synthesizing novel π-conjugated systems and evaluating their performance as active materials in electronic devices. uni-muenchen.de While still an area of active investigation, the use of this aniline derivative as a building block offers a pathway to new organic materials with tailored electronic functionalities.

Structure Activity Relationship Sar Investigations Theoretical and Mechanistic Focus

Correlation of Molecular Structure with Chemical Reactivity Profiles

The reactivity of an aniline (B41778) derivative is intrinsically linked to its molecular structure. The amino (-NH2) group is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. wikipedia.org The presence and position of other substituents, such as the methoxy (B1213986) and methylsulfanyl groups in 3-Methoxy-4-(methylsulfanyl)aniline, further modulate this reactivity.

Electron Density Distribution: The electron-donating amino group directs electrophiles primarily to the ortho and para positions. In this compound, the positions ortho to the amino group (C2 and C6) and para (C4, occupied by the methylsulfanyl group) are activated.

Steric Hindrance: The substituents themselves can sterically hinder the approach of reactants to adjacent positions on the ring.

Reaction Mechanism: The specific reaction type dictates which molecular features are most influential. For instance, in reactions involving the amino group itself, such as diazotization, the nucleophilicity of the nitrogen atom is paramount. wikipedia.org In electrophilic aromatic substitution, the electronic effects on the ring are dominant.

Studies on substituted anilines (SANs) have shown that the nature of the substituent significantly impacts reaction rates. For example, in oxidation reactions, the formation of an aniline radical is often a crucial step, and the stability of this radical is influenced by the electronic properties of the substituents. nih.gov The unshared electron pair on the amino nitrogen interacts with the π-electron system of the benzene ring, forming a conjugated system that reduces the N-H bond energy and makes the amino group more reactive. nih.gov

Substituent Effects (Methoxy, Methylsulfanyl) on Aromatic Reactivity and Selectivity

The reactivity and regioselectivity of electrophilic substitution on the this compound ring are governed by the interplay of the electronic effects of the three substituents.

Amino Group (-NH2): As a primary aromatic amine, the -NH2 group is strongly activating and ortho-, para-directing due to its significant +R (resonance) effect, which involves the delocalization of the nitrogen lone pair into the benzene ring. wikipedia.org This greatly enhances the nucleophilicity of the ring at positions 2, 4, and 6.

Methoxy Group (-OCH3): The methoxy group at the C3 position is also an activating group. lumenlearning.com It exerts a -I (inductive) effect due to oxygen's high electronegativity, which withdraws electron density from the adjacent carbon. However, its +R effect, where one of oxygen's lone pairs delocalizes into the ring, is dominant. viu.ca This resonance effect increases electron density, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.

Methylsulfanyl Group (-SCH3): The methylsulfanyl group at the C4 position has a more complex influence. Like the methoxy group, it has a lone pair of electrons on the sulfur atom that can be donated to the ring (+R effect), thus activating it. However, sulfur is less electronegative than oxygen, so its inductive withdrawal (-I effect) is weaker. The ability of sulfur to participate in resonance is generally considered less effective than that of oxygen.

Combined Effect: The directing effects of the substituents are additive. For an incoming electrophile:

The powerful -NH2 group strongly activates positions 2, 4, and 6. Position 4 is blocked by the -SCH3 group.

The -OCH3 group at C3 activates positions 2, 4, and 6.

The -SCH3 group at C4 activates positions 3 and 5.

The net effect is a strong activation of the C2 and C6 positions, making them the most likely sites for electrophilic attack. The C5 position is also activated, but to a lesser extent. The relative rates of reaction at these positions will depend on the specific electrophile and reaction conditions. In general, substituents on a benzene ring can profoundly influence reactivity; for example, a methoxy group can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. lumenlearning.com

The following table summarizes the electronic effects of the substituents:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Amino (-NH2) | C1 | -I (weak) | +R (strong) | Strongly Activating | Ortho, Para |

| Methoxy (-OCH3) | C3 | -I (moderate) | +R (strong) | Activating | Ortho, Para |

| Methylsulfanyl (-SCH3) | C4 | -I (weak) | +R (moderate) | Activating | Ortho, Para |

Computational Approaches to SAR Prediction and Ligand Design

Computational chemistry provides powerful tools for predicting the reactivity and potential biological activity of molecules like this compound. Density Functional Theory (DFT) is a common method used to investigate the electronic properties of substituted anilines. nih.govresearchgate.net

Key computational descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For anilines, which are often electron donors in reactions, a higher HOMO energy indicates greater reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For anilines, the most negative potential is typically located around the amino group and activated positions on the ring, predicting sites of electrophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimental activity. researchgate.net For a series of aniline derivatives, QSAR can be used to predict properties like lipophilicity (logP) or biological activity, guiding the design of new compounds with improved characteristics. researchgate.netnih.gov

For instance, DFT studies on the oxidation of substituted anilines have revealed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, with the formation of an aniline radical being the crucial step. The calculated activation free-energy barriers for such reactions correlate well with the HOMO energies of the aniline derivatives. nih.gov

Exploration of Isosteric Replacements and Their Impact on Molecular Properties

Isosteric (or more broadly, bioisosteric) replacement is a key strategy in medicinal chemistry to modify a molecule's properties while retaining its desired biological activity. cambridgemedchemconsulting.comnih.gov This involves substituting a functional group with another that has similar size, shape, and electronic characteristics. For this compound, potential isosteric replacements for the methoxy and methylsulfanyl groups could be explored to fine-tune its properties.

Potential Isosteric Replacements:

| Original Group | Potential Isostere(s) | Rationale and Potential Impact |

| Methoxy (-OCH3) | -OH, -NH2, -F, -Cl | The -OH and -NH2 groups can act as hydrogen bond donors and acceptors, potentially altering solubility and target interactions. Halogens like -F and -Cl can modify electronic properties and metabolic stability. Fluorine, being similar in size to hydrogen, can subtly alter conformation and basicity. nih.govacs.org |

| -CH3 | Replacing the oxygen with a methylene (B1212753) group (-CH3) would remove hydrogen bonding capability and significantly increase lipophilicity. | |

| Cyclopropyl (B3062369) group | A cyclopropyl group can serve as a bioisostere for an oxygen atom in terms of size and can influence conformation. pressbooks.pub | |

| Methylsulfanyl (-SCH3) | -OCH3, -Cl, -Br, -CF3 | These replacements would significantly alter the electronic and steric profile. A trifluoromethyl (-CF3) group is strongly electron-withdrawing and highly lipophilic, in stark contrast to the -SCH3 group. |

| -SOCH3, -SO2CH3 | Oxidation of the sulfur atom to sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3) would convert the group from an electron-donating to a strongly electron-withdrawing one, drastically changing the ring's reactivity and introducing hydrogen bond accepting capabilities. | |

| Selenomethyl (-SeCH3) | Selenium is in the same group as sulfur, so a -SeCH3 group would have similar electronic properties but different bond lengths and polarizability, which could affect binding affinity. |

In SAR studies of kinase inhibitors, for example, replacing a methoxy group with other substituents like hydrogen or a methyl group has been shown to retain or slightly alter potency and efficacy, demonstrating the viability of such modifications. acs.org The goal of these replacements is often to improve metabolic stability, solubility, or target selectivity. cambridgemedchemconsulting.com

Design Principles for Modulating Aniline-Derived Scaffolds

Aniline and its derivatives are considered "privileged structures" in medicinal chemistry because they can serve as frameworks for ligands that bind to a variety of biological targets. unife.it Several design principles guide the modification of aniline-based scaffolds to optimize them for specific applications.

Conformational Rigidity: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is favorable for binding to a biological target. This can increase potency and selectivity while reducing entropic penalties upon binding. acs.org

Modulation of Basicity (pKa): The basicity of the aniline nitrogen is a critical property that affects solubility, membrane permeability, and interactions with target proteins. The pKa can be finely tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic ring. For example, electron-withdrawing groups decrease basicity, which can be desirable to avoid off-target effects or improve oral absorption. wikipedia.orgafit.edu

Lipophilicity and Solubility Balance: Achieving an optimal balance between lipophilicity (for membrane crossing) and hydrophilicity (for aqueous solubility) is crucial for drug-likeness. Substituents can be chosen to modulate the calculated logP value. For instance, replacing an alkyl group with a more polar group can enhance solubility. nih.gov

Scaffold Hopping: This strategy involves replacing the core aniline scaffold with a different heterocyclic or carbocyclic ring system that maintains the correct spatial orientation of key interacting groups. wiley-vch.de This can lead to novel intellectual property and improved ADME (absorption, distribution, metabolism, and excretion) properties.

Blocking Metabolic Hotspots: Aniline rings, particularly those with activating groups, can be susceptible to metabolic oxidation (e.g., hydroxylation) by cytochrome P450 enzymes. Strategic placement of blocking groups, such as fluorine, at potential sites of metabolism can enhance the molecule's metabolic stability and half-life. pressbooks.pubacs.org

By applying these principles, a versatile scaffold like this compound can be systematically modified to develop compounds with tailored properties for applications ranging from materials science to pharmaceuticals. mdpi.commdpi.com

Future Research Directions and Unexplored Avenues for 3 Methoxy 4 Methylsulfanyl Aniline

Development of Stereoselective Synthetic Methodologies

The development of synthetic methods that control the spatial arrangement of atoms is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and functional materials. For 3-Methoxy-4-(methylsulfanyl)aniline, which is itself achiral, future research could focus on its use as a precursor for the stereoselective synthesis of more complex, chiral molecules.

A significant area of exploration would be the development of catalytic asymmetric transformations where the aniline (B41778) acts as a key building block. For instance, its derivatives could undergo enantioselective C-H functionalization or be used in stereoselective cyclization reactions to form chiral heterocycles, which are prevalent scaffolds in bioactive compounds. researchgate.netmdpi.com Research into chiral catalysts, such as those based on transition metals with chiral ligands, could enable the direct conversion of prochiral derivatives of this compound into single enantiomers. acs.orgnih.gov An efficient stereoselective synthesis for a related compound, (3R,4S)-3-methoxy-4-methylaminopyrrolidine, highlights the potential for developing similar methodologies where derivatives of this compound could serve as starting materials. researchgate.net

Future work could also investigate diastereoselective reactions, where the existing methoxy (B1213986) and methylsulfanyl groups influence the stereochemical outcome of reactions at other sites on the molecule or on appended side chains. acs.org The development of such methodologies would be highly valuable for creating libraries of stereochemically diverse compounds for biological screening.

Table 1: Potential Stereoselective Reactions for Derivatives of this compound

| Reaction Type | Catalyst/Reagent | Potential Product |

| Asymmetric C-H Arylation | Palladium / Chiral Ligand | Chiral biaryl compounds |

| Enantioselective Aza-Diels-Alder | Chiral Lewis Acid | Chiral nitrogen-containing heterocycles |

| Diastereoselective Cyclization | Substrate Control | Stereodefined polycyclic systems |

| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine (B1218219) | Chiral amines from imine derivatives |

Application of Flow Chemistry in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, scalability, and reaction control. The synthesis of anilines and their derivatives is an area where flow chemistry has shown significant promise. scispace.comnoelresearchgroup.com

Future research should focus on developing a continuous-flow synthesis for this compound itself and for its subsequent transformations. This would involve adapting and optimizing batch reactions for a flow setup, potentially leading to higher yields and purity while minimizing hazardous intermediates. For example, diazotization reactions, which are common for anilines but involve unstable and potentially explosive diazonium salts, are significantly safer when performed in a flow reactor due to the small reaction volumes at any given time. acs.org

The integration of multiple reaction steps into a "telescoped" flow process is another exciting avenue. acs.org This could involve the in-line formation of a derivative of this compound followed immediately by a subsequent reaction, such as a coupling or cyclization, without the need for isolating and purifying the intermediate. nih.gov This approach can drastically reduce production time and waste. The meta-selective arylation of anilines has been successfully demonstrated in a modular flow design, suggesting that similar strategies could be applied to achieve novel functionalization of the this compound core. noelresearchgroup.com

Integration with Machine Learning for Property Prediction

The intersection of computational chemistry and machine learning is rapidly transforming chemical research. Machine learning (ML) models can be trained on existing chemical data to predict the properties of new or hypothetical molecules, thereby accelerating the discovery of compounds with desired characteristics. nih.gov